2-Ketodoxapram

Übersicht

Beschreibung

Ketodoxapram: ist ein Metabolit des Atemstimulans Doxapram. Es hat Aufmerksamkeit für seine potenziellen therapeutischen Anwendungen erlangt, insbesondere bei der Behandlung von Vorhofflimmern. Ketodoxapram ist bekannt für seine Fähigkeit, bestimmte Ionenkanäle zu hemmen, was es zu einem vielversprechenden Kandidaten für verschiedene medizinische Anwendungen macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ketodoxapram beinhaltet typischerweise die Oxidation von Doxapram. Dieser Prozess kann unter kontrollierten Bedingungen mit verschiedenen Oxidationsmitteln erreicht werden. Eine gängige Methode beinhaltet die Verwendung von Kaliumpermanganat oder Chromtrioxid in einem sauren Medium. Die Reaktion wird in einem Temperaturbereich von 0-25 °C durchgeführt, um die selektive Oxidation der sekundären Alkoholgruppe in Doxapram zu Ketodoxapram zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Ketodoxapram folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird mit Techniken wie Kristallisation oder Chromatographie gereinigt, um alle Verunreinigungen zu entfernen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ketodoxapram durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Wie bereits erwähnt, wird Ketodoxapram durch die Oxidation von Doxapram gebildet.

Reduktion: Es kann mit Reduktionsmitteln wie Natriumborhydrid zu Doxapram reduziert werden.

Substitution: Ketodoxapram kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Carbonylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid, saures Medium.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Nukleophile wie Amine oder Alkohole unter basischen Bedingungen.

Hauptprodukte

Oxidation: Ketodoxapram.

Reduktion: Doxapram.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

2-Ketodoxapram is primarily recognized for its inhibitory action on specific ion channels, particularly the TASK-1 and TASK-3 channels. These channels play crucial roles in regulating cellular excitability and membrane potential.

Inhibition Potency

The following table summarizes the inhibition potency of this compound on ion channels:

| Ion Channel | IC50 (μM) |

|---|---|

| TASK-1 | 0.8 |

| TASK-3 | 1.5 |

These values indicate that this compound exhibits potent inhibition of TASK channels, which is critical for its therapeutic potential in conditions such as atrial fibrillation (AF) .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic use. Key pharmacokinetic parameters are summarized in the following table:

| Parameter | Value |

|---|---|

| Terminal Half-Life (h) | 2.42 ± 0.04 |

| Maximal Plasma Concentration (ng/mL) | 32.3 ± 5.5 |

| Protein Binding (%) | 98.4 ± 0.3 |

These parameters suggest that this compound has a relatively short half-life but high protein binding, which may influence its distribution and therapeutic efficacy .

Scientific Research Applications

The applications of this compound span various fields, including:

1. Medicine:

- Atrial Fibrillation Treatment: Research indicates that this compound can significantly reduce AF burden by inhibiting TASK-1 channels in cardiomyocytes .

- Respiratory Stimulation: As a metabolite of doxapram, it has been studied for its ventilatory stimulating properties, which may have implications for treating respiratory conditions .

2. Pharmacology:

- Ion Channel Studies: It serves as a model compound for studying ion channel dynamics and their role in cellular physiology .

- Drug Development: Its unique properties make it a candidate for developing new pharmaceuticals targeting ion channels .

3. Analytical Chemistry:

- Reference Standard: Used as a reference standard in analytical methods for quantifying doxapram and its metabolites in biological samples .

Case Studies

Several studies have evaluated the effects of this compound in different models:

- Porcine Model of Atrial Fibrillation: A study demonstrated that both doxapram and this compound significantly inhibited TASK-1 channels, with this compound showing a longer half-life and higher plasma concentration compared to doxapram. This suggests its potential superiority in treating AF .

- Ventilatory Effects in Newborn Lambs: Research showed that both doxapram and its metabolite increased minute ventilation significantly without adverse effects typically associated with doxapram, indicating a favorable safety profile for this compound .

Wirkmechanismus

Ketodoxapram exerts its effects primarily by inhibiting specific ion channels, such as TASK-1 and TASK-3. These channels are involved in maintaining the resting membrane potential and regulating cellular excitability. By inhibiting these channels, ketodoxapram can modulate cardiac action potentials, making it useful in the treatment of atrial fibrillation .

Vergleich Mit ähnlichen Verbindungen

Ketodoxapram wird oft mit seiner Stammverbindung Doxapram und anderen ähnlichen Ionenkanalblockern verglichen:

Andere Ionenkanalblocker: Verbindungen wie Bupivacain und Lidocain hemmen ebenfalls Ionenkanäle, haben aber unterschiedliche Selektivitätsprofile und Pharmakokinetik.

Ähnliche Verbindungen

- Doxapram

- Bupivacain

- Lidocain

Die einzigartigen Eigenschaften von Ketodoxapram, wie seine spezifische Ionenkanalhemmung und sein pharmakokinetisches Profil, machen es zu einer wertvollen Verbindung für weitere Forschung und potenzielle therapeutische Anwendung.

Biologische Aktivität

2-Ketodoxapram, an active metabolite of doxapram, has garnered attention in pharmacological research due to its significant biological activities, particularly its effects on ion channels and potential therapeutic applications. This article delves into the biochemical properties, molecular mechanisms, pharmacokinetics, and case studies related to this compound.

This compound is primarily recognized for its inhibitory action on specific ion channels, notably the TASK-1 and TASK-3 channels. The compound exhibits an IC50 of 0.8 μM for TASK-1 and 1.5 μM for TASK-3, demonstrating potent inhibition that can influence cardiac function and excitability in various cell types .

Table 1: Inhibition Potency of this compound on Ion Channels

| Ion Channel | IC50 (μM) |

|---|---|

| TASK-1 | 0.8 |

| TASK-3 | 1.5 |

Cellular Effects

In cardiomyocytes, this compound has shown promise in reducing the burden of atrial fibrillation (AF) through its action on TASK-1 channels. By inhibiting these channels, the compound modifies the membrane potential and decreases cellular excitability, potentially stabilizing cardiac rhythms .

Molecular Mechanism

The mechanism of action for this compound involves its interaction with ion channels that regulate cellular excitability. By inhibiting TASK channels, it alters the resting membrane potential and can modulate cardiac action potentials. This modulation is crucial for developing therapies aimed at treating arrhythmias such as AF .

Pharmacokinetics

Recent studies have provided insight into the pharmacokinetic profile of this compound. In a porcine model, it was found to have a terminal half-life of approximately 2.42 hours and a maximal plasma concentration (Cmax) of 32.3 ± 5.5 ng/mL following administration of doxapram . Additionally, the protein binding rates were noted to be high, with values of 98.4% for this compound .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Terminal Half-Life (h) | 2.42 ± 0.04 |

| Maximal Plasma Concentration (ng/mL) | 32.3 ± 5.5 |

| Protein Binding (%) | 98.4 ± 0.3 |

Case Studies

A notable study evaluated the effects of doxapram and its active metabolite, this compound, in a porcine model of AF. The study demonstrated that both compounds significantly inhibited TASK-1 channels, with ketodoxapram showing a longer half-life and higher Cmax compared to doxapram, suggesting its potential superiority in AF treatment .

Key Findings from Case Studies:

- Inhibitory Effects : Both compounds showed strong inhibitory effects on TASK-1 (IC50 values of 0.8 μM for ketodoxapram).

- Cardiac Stability : Ketodoxapram led to significantly reduced AF burdens.

- Pharmacokinetic Advantages : Longer half-life and reduced blood-brain barrier permeability indicate a favorable profile for sustained therapeutic effects.

Eigenschaften

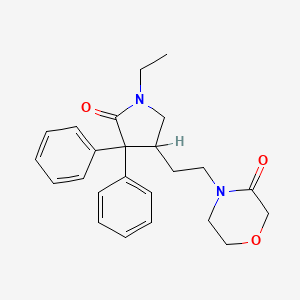

IUPAC Name |

4-[2-(1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-2-25-17-21(13-14-26-15-16-29-18-22(26)27)24(23(25)28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCHHQQQMSDZLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80962591 | |

| Record name | 4-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42595-88-0 | |

| Record name | 2-Ketodoxapram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042595880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-(1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AHR-5955 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SY5VUG7T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying 2-ketodoxapram alongside doxapram?

A1: Doxapram is metabolized in the body to form this compound. [] Understanding the pharmacokinetics of both the parent drug and its active metabolite is crucial because this compound may contribute to the overall therapeutic effect of doxapram. Studying both compounds allows researchers to assess their individual contributions to efficacy and potential side effects.

Q2: What analytical methods have been developed to study the pharmacokinetics of doxapram and this compound?

A2: Researchers have developed a highly sensitive and specific ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) assay to simultaneously quantify doxapram and this compound in biological samples. [] This method allows for accurate measurement of both compounds in plasma and tissues, enabling comprehensive pharmacokinetic studies. This method demonstrated a low limit of quantification for both doxapram and this compound in both plasma and brain tissue. [] Additionally, a gas chromatography method has been developed for the simultaneous determination of doxapram and this compound specifically in the plasma of neonates. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.